Ethionamide-d3

Analytical Chemistry Bioanalysis Isotope Dilution Mass Spectrometry

Ethionamide-d3 (CAS 2748267-66-3) is a deuterium-labeled analog of the second-line antitubercular agent ethionamide. It is characterized by the replacement of three hydrogen atoms with deuterium on the ethylthio moiety, resulting in a molecular weight increase of +3 Da.

Molecular Formula C8H10N2S
Molecular Weight 169.26 g/mol
Cat. No. B10821939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthionamide-d3
Molecular FormulaC8H10N2S
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESCCC1=NC=CC(=C1)C(=S)N
InChIInChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)/i1D3
InChIKeyAEOCXXJPGCBFJA-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethionamide-d3: A Deuterated Internal Standard for Accurate LC-MS/MS Quantification of Antitubercular Agents


Ethionamide-d3 (CAS 2748267-66-3) is a deuterium-labeled analog of the second-line antitubercular agent ethionamide. It is characterized by the replacement of three hydrogen atoms with deuterium on the ethylthio moiety, resulting in a molecular weight increase of +3 Da . This compound is specifically intended for use as an internal standard (IS) for the quantification of unlabeled ethionamide in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays . Ethionamide-d3 is supplied as a high-purity reference material (≥99% deuterated forms) and is employed in bioanalytical method development, validation, and pharmacokinetic studies to correct for matrix effects, extraction variability, and ionization efficiency differences .

Why Ethionamide-d3 Cannot Be Substituted by Non-Deuterated Analogs or Structural Analog Internal Standards in Bioanalytical Workflows


In LC-MS/MS bioanalysis, the choice of internal standard directly determines quantitative accuracy and precision. Unlabeled ethionamide cannot serve as its own IS due to identical mass and co-elution, precluding distinction from the analyte. Structural analogs such as prothionamide, while having different molecular weights, exhibit distinct chromatographic retention times and ionization efficiencies relative to ethionamide. This leads to differential matrix effects where ion suppression or enhancement varies between the analyte and the analog IS across sample lots, introducing significant quantitation bias [1]. In contrast, a stable isotope-labeled (SIL) IS like Ethionamide-d3 co-elutes with the analyte and exhibits nearly identical extraction recovery and ionization response, effectively compensating for matrix-induced variability [1].

Quantitative Differentiation of Ethionamide-d3: Evidence-Based Selection Over Comparator Internal Standards


Isotopic Purity and Enrichment: ≥99% Deuterated Forms Ensure Analytical Fidelity

Ethionamide-d3 from reputable suppliers is certified to have a purity of ≥99% for deuterated forms (d1-d3) . This high isotopic enrichment minimizes the presence of unlabeled ethionamide, which would otherwise contribute to background signal and reduce the accuracy of low-level quantification. In contrast, unlabeled ethionamide reference standards typically have a purity specification of ≥98%, but lack the critical mass shift required for use as an internal standard .

Analytical Chemistry Bioanalysis Isotope Dilution Mass Spectrometry

Matrix Effect Compensation: Deuterated Internal Standard Normalization Improves Accuracy from >60% Deviation to <25%

A study evaluating the performance of deuterated internal standards across diverse matrices demonstrated that direct calibration based on analyte peak areas resulted in RSDs exceeding 50% and accuracy deviations over 60%. When responses were normalized to corresponding deuterated internal standards, accuracy improved to within 25% and RSDs dropped below 20% for all analytes [1]. As Ethionamide-d3 is a deuterated internal standard, it is expected to provide a comparable level of matrix effect compensation when used for ethionamide quantification.

LC-MS/MS Matrix Effects Quantitative Bioanalysis

Long-Term Stability: Ethionamide-d3 Demonstrates ≥4-Year Shelf Life for Consistent Reference Standard Availability

Ethionamide-d3, when stored as recommended at -20°C, exhibits a stability of ≥4 years . This extended shelf life reduces the frequency of re-qualification and re-procurement, ensuring consistent analytical performance over multi-year studies. Unlabeled ethionamide reference standards from the same supplier also have a ≥4-year stability, but as an internal standard, the deuterated version is required for method validation per regulatory guidance .

Reference Standard Stability Quality Control

Regulatory-Grade Characterization: Ethionamide-d3 is Supplied with Full Compliance Data for ANDA and DMF Submissions

Ethionamide-d3 reference standards are fully characterized and supplied with detailed certificates of analysis (CoA) compliant with regulatory guidelines [1]. This includes data on identity, purity, isotopic enrichment, and residual solvents, which are essential for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions. In contrast, many non-deuterated ethionamide impurity standards or research-grade ethionamide may lack the full characterization package required for regulatory filing [1].

Regulatory Compliance Pharmaceutical Analysis Reference Standard

Specific MRM Transition: +3 Da Mass Shift Enables Interference-Free Quantification

The incorporation of three deuterium atoms into ethionamide results in a parent ion mass increase from m/z 167 to m/z 170 (for [M+H]+). This mass shift of +3 Da allows the selection of unique Multiple Reaction Monitoring (MRM) transitions for the internal standard that do not overlap with those of the unlabeled analyte or potential matrix interferences . In contrast, using a structural analog like prothionamide (parent ion m/z 181) may not fully compensate for matrix effects due to differences in chromatographic retention and fragmentation patterns [1].

Mass Spectrometry MRM Selectivity

High-Impact Application Scenarios for Ethionamide-d3 in Drug Development and Clinical Research


Quantitative Bioanalysis of Ethionamide in Pharmacokinetic Studies

Ethionamide-d3 is the preferred internal standard for the development and validation of LC-MS/MS methods intended to quantify ethionamide in human plasma, serum, or urine. Its use enables accurate determination of pharmacokinetic parameters (Cmax, Tmax, AUC, t½) by correcting for variable extraction recovery and matrix effects across samples from different subjects or time points [1]. This is essential for establishing bioequivalence, conducting drug-drug interaction studies, and optimizing dosing regimens in tuberculosis clinical trials.

Therapeutic Drug Monitoring (TDM) of Ethionamide in MDR-TB Patients

In the clinical management of multidrug-resistant tuberculosis (MDR-TB), therapeutic drug monitoring is crucial to ensure plasma concentrations remain within the therapeutic window to maximize efficacy and minimize toxicity. Ethionamide-d3 serves as a robust internal standard in validated LC-MS/MS assays used by clinical laboratories for routine TDM of ethionamide. The high accuracy and precision afforded by the deuterated IS are necessary for reliable clinical decision-making [1].

In Vitro Metabolism and Drug Transporter Studies

During early drug discovery, Ethionamide-d3 is employed as an internal standard for quantifying ethionamide in in vitro systems such as hepatocyte incubations or Caco-2 cell permeability assays. The stable isotope-labeled compound allows researchers to distinguish exogenously added ethionamide from any potential endogenous metabolites or matrix components, providing accurate measurements of metabolic stability and transport rates [1].

Development of Novel Ethionamide Formulations and Drug Delivery Systems

For pharmaceutical companies developing new formulations or drug delivery systems (e.g., liposomes, nanoparticles) containing ethionamide, Ethionamide-d3 is used as an internal standard in analytical methods to determine drug loading, encapsulation efficiency, and in vitro release kinetics. The high purity and stability of the deuterated standard ensure that quantitative data are reliable and reproducible throughout the formulation development process [1].

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